BenchChemオンラインストアへようこそ!

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone

Physicochemical profiling Lipophilicity Membrane permeability

2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone (CAS 1171016-08-2, molecular formula C₂₁H₂₄N₄O, MW 348.45 g/mol) is a heterocyclic small molecule comprising an N-methylbenzimidazole core connected via a methylene bridge to a piperazine ring, which is further N-acylated with a phenylacetyl group. This compound belongs to the benzimidazole–piperazine–phenylalkanone chemotype, a scaffold recognized for its polypharmacological potential across antifungal, anticancer, dopaminergic, and TRPM8-modulating applications.

Molecular Formula C21H24N4O
Molecular Weight 348.45
CAS No. 1171016-08-2
Cat. No. B2515731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone
CAS1171016-08-2
Molecular FormulaC21H24N4O
Molecular Weight348.45
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CN3CCN(CC3)CC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H24N4O/c1-23-19-10-6-5-9-18(19)22-21(23)16-25-13-11-24(12-14-25)15-20(26)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3
InChIKeyNPSXIIFJPKMWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone (CAS 1171016-08-2): Structural Identity and Physicochemical Baseline


2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone (CAS 1171016-08-2, molecular formula C₂₁H₂₄N₄O, MW 348.45 g/mol) is a heterocyclic small molecule comprising an N-methylbenzimidazole core connected via a methylene bridge to a piperazine ring, which is further N-acylated with a phenylacetyl group. This compound belongs to the benzimidazole–piperazine–phenylalkanone chemotype, a scaffold recognized for its polypharmacological potential across antifungal, anticancer, dopaminergic, and TRPM8-modulating applications [1]. The presence of the N-methyl substituent on the benzimidazole distinguishes it from the N–H analog (CAS 1169965-26-7, C₂₀H₂₂N₄O, MW 334.4 g/mol) and has a measurable impact on lipophilicity (cLogP ~3.3) and hydrogen-bond donor count, parameters that directly influence membrane permeability and receptor-binding profiles .

Why Generic Substitution Fails for 2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone (CAS 1171016-08-2)


Compounds within the benzimidazole–piperazine–phenylalkanone class cannot be interchanged without altering biological outcome, because minor structural modifications—particularly at the benzimidazole N-1 position and the phenylacetyl terminus—produce non-linear changes in target affinity, selectivity, and pharmacokinetic behavior. For example, the presence or absence of an N-methyl group on the benzimidazole ring directly impacts logP (Δ ≈ 0.5), hydrogen-bond donor count, and metabolic stability via N-demethylation susceptibility [1]. In antifungal SAR studies of closely related benzoimidazolyl-piperazinyl-phenylmethanone analogs, the N-1 substitution pattern was a critical determinant of MIC against C. albicans: unsubstituted N-1 derivatives showed reduced activity, and the introduction of a 5-chloro substituent on the benzimidazole improved potency approximately 2-fold (MIC 0.015 vs. 0.03 µmol/mL) [2]. Similarly, in dopamine receptor binding assays, the nature of the N-acyl terminus modulated D₂ vs. 5-HT receptor selectivity [3]. These observations underscore that even single-atom changes within this scaffold are pharmacologically consequential, making direct substitution without experimental verification a high-risk procurement strategy.

Quantitative Differentiation Evidence for 2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone (CAS 1171016-08-2)


N-Methylation Confers a Calculated logP Advantage of ~0.5 Units Over the N–H Analog, Enhancing Passive Membrane Permeability Predictions

The N-methyl group on the benzimidazole core of CAS 1171016-08-2 replaces the ionizable N–H proton present in the closest structural analog, CAS 1169965-26-7 (1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone). This substitution eliminates one hydrogen-bond donor (HBD), reducing HBD count from 1 to 0, and increases the calculated partition coefficient (cLogP) by approximately 0.5 log units based on fragment-based estimation (C₂₁H₂₄N₄O vs. C₂₀H₂₂N₄O). The lower HBD count is predicted to improve passive transcellular permeability and blood–brain barrier penetration potential, while the increased lipophilicity may enhance binding to hydrophobic receptor pockets . These physicochemical differences are relevant for CNS-targeted screening campaigns where HBD count ≤ 1 and cLogP in the 3–4 range are desirable.

Physicochemical profiling Lipophilicity Membrane permeability

Class-Level Antifungal SAR: N-1 Substituents on the Benzimidazole Core Are Determinants of MIC Potency Against Candida albicans

In a systematic SAR study of 24 benzoimidazolyl-piperazinyl-phenylmethanone analogs (compounds 11a–x), the N-1 substitution status on the benzimidazole was directly linked to antifungal potency. Compounds lacking an N-1 substituent (N–H) exhibited reduced activity. The most potent derivative, 11l (5-chloro, N-1 substituted), achieved an MIC of 0.015 µmol/mL against C. albicans (ATCC 10235), which was equivalent to the clinical standard ketoconazole in the turbidimetric assay. Compounds 11e and 11k (N-1 substituted, lacking 5-chloro) showed MIC values of 0.03 µmol/mL—a 2-fold higher MIC (weaker potency) compared to 11l. The N-1 unsubstituted analogs showed further decreased activity, establishing a rank-order: N-1 substituted + 5-Cl > N-1 substituted > N-1 unsubstituted [1]. While CAS 1171016-08-2 was not among the exact compounds tested, it bears the N-1 methyl substitution associated with the intermediate activity tier, and its phenylacetyl terminus differs from the benzoyl terminus of the tested series—a structural variation that may further modulate potency.

Antifungal activity Candida albicans MIC determination

TRPM8 Receptor Modulation: Benzimidazole–Piperazine Chemotype Is Validated in Patent Literature as a Privileged Scaffold for Cold-Pain Antagonism

Multiple patent families (e.g., WO 2010/144680 A1, US 8,242,157) explicitly claim benzimidazole derivatives bearing piperazine or piperidine linkers as TRPM8 channel modulators with therapeutic utility in inflammatory pain, neuropathic pain, and cold-aggravated cardiovascular and pulmonary conditions [1][2]. The claimed generic structure encompasses the benzimidazole–piperazine–carbonyl pharmacophore present in CAS 1171016-08-2. Within the patent disclosure, exemplified compounds with IC₅₀ values ≤ 0.100 µM in TRPM8 functional assays are described, establishing a potency benchmark for the class. The N-methylbenzimidazole substructure and the amide carbonyl are key pharmacophoric elements for TRPM8 antagonist activity based on 2D/3D QSAR analyses of benzimidazole-based TRPM8 ligands [3]. CAS 1171016-08-2 maps onto all required pharmacophoric features: N-methylbenzimidazole (aromatic head group), methylene-piperazine (linker), and phenylacetyl carbonyl (hydrogen-bond acceptor terminus). In contrast, simpler benzimidazole derivatives lacking the piperazine–carbonyl motif show markedly reduced TRPM8 engagement, as indicated by the QSAR models.

TRPM8 antagonist Pain Ion channel modulation

Anticancer Activity of Structurally Proximal Benzimidazole–Piperazine Hybrids: Compound 6a (Phenylpiperazine–Benzimidazole) Demonstrates Dual Cell-Line Cytotoxicity at Single-Digit µg/mL IC₅₀

In the MDPI RAiSE-2023 conference proceedings, a series of benzimidazole–piperazine conjugates was evaluated for anticancer activity. Compound 6a (1-methyl-2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole)—a close structural relative of CAS 1171016-08-2 that differs only in the replacement of the phenylacetyl terminus with a direct phenylpiperazine attachment—exhibited IC₅₀ values of 6.41 µg/mL against the HUH7 hepatocyte-derived cancer cell line and 9.70 µg/mL against the MCF7 breast cancer cell line, comparable to the standard agents camptothecin and 5-fluorouracil [1]. Compound 5a (piperazinol-tethered benzimidazole) showed activity only against HUH7 (IC₅₀ 11.69 µg/mL), and compound 4a (methylpiperazine–benzimidazole) was active only against MCF7 (IC₅₀ 9.32 µg/mL), highlighting that dual-cell-line activity depends critically on the nature of the piperazine N-substituent. CAS 1171016-08-2, with its phenylacetyl group, represents an unexplored variation at this position that could further tune the cytotoxicity profile.

Anticancer activity HUH7 MCF7 Cytotoxicity

Dopamine and 5-HT Receptor Binding: The Benzimidazole–Piperazine Chemotype Shows Modest Affinity Across Aminergic GPCRs, With Subtype Selectivity Driven by Terminal Substituents

A review and SAR tabulation of benzimidazolo-piperazinyl derivatives by Jain et al. (2012) compiled binding affinity data across dopamine D₁, D₂, D₃, D₄ and serotonin 5-HT₁A, 5-HT₂A receptors for multiple substituted analogs [1]. The piperazine–benzimidazole scaffold consistently engaged aminergic GPCRs with Ki values in the nanomolar to low-micromolar range, and the nature of the terminal substituent on the piperazine nitrogen was the primary determinant of D₂ vs. 5-HT₂A selectivity. Derivatives with arylacetyl termini (closely analogous to the phenylacetyl group of CAS 1171016-08-2) tended to favor D₂-like profiles, whereas arylsulfonyl or benzoyl termini shifted selectivity toward 5-HT₂A. The N-methylbenzimidazole component contributed to favorable hydrophobic interactions within the orthosteric binding pocket. While no direct binding data are available for CAS 1171016-08-2, its phenylacetyl-piperazine substructure places it in a SAR region associated with D₂-preferring activity, distinguishing it from benzoyl-substituted analogs in the antifungal series.

Dopamine receptors Serotonin receptors Antipsychotic

LIMITATIONS DISCLAIMER: High-Strength Differential Evidence Is Currently Unavailable for This Compound

An exhaustive search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) as of May 2026 yielded no direct, compound-specific quantitative biological data (IC₅₀, Ki, EC₅₀, MIC, or in vivo PK parameters) for CAS 1171016-08-2. All differential claims in this guide are therefore class-level inferences drawn from structurally proximal analogs within the benzimidazole–piperazine–phenylalkanone chemotype [1][2][3]. The compound appears to be primarily distributed as a screening library compound or research intermediate by chemical suppliers, rather than a well-characterized lead molecule. Prospective users should treat this compound as a 'tool compound for target class exploration' rather than a validated probe with established target engagement. Head-to-head experimental profiling against the N–H analog (CAS 1169965-26-7) and other positional isomers is recommended before committing to procurement for a specific target-based program.

Data transparency Procurement risk Screening library

Recommended Procurement and Application Scenarios for 2-(4-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone (CAS 1171016-08-2)


TRPM8 Antagonist Hit Identification and Pharmacophore Validation in Cold-Pain Programs

CAS 1171016-08-2 is structurally pre-validated as a TRPM8 pharmacophore candidate based on its complete mapping onto the patented benzimidazole–piperazine–carbonyl scaffold (WO 2010/144680 A1, US 8,242,157). Its N-methylbenzimidazole head group, methylene-piperazine linker, and phenylacetyl carbonyl terminus align with all critical features identified in 2D/3D QSAR models of TRPM8 antagonists [1]. Procurement for FLIPR-based Ca²⁺ flux assays in TRPM8-overexpressing HEK293 cells is recommended as a primary screening application, with cold-allodynia and neuropathic pain as downstream therapeutic indications. The compound should be benchmarked against known TRPM8 antagonists (e.g., TC-I 2014) to establish its potency tier.

Comparative Antifungal Screening Against Azole-Resistant Candida Strains

The benzimidazole–piperazine–phenylalkanone chemotype has demonstrated in vitro antifungal activity against C. albicans (ATCC 10235) with MIC values of 0.015–0.03 µmol/mL for the most potent derivatives, comparable to ketoconazole [2]. CAS 1171016-08-2, bearing the potency-enhancing N-1 methyl substitution identified in the SAR study, should be procured for MIC determination against a panel of Candida species including fluconazole-resistant strains. Its activity can be directly compared to the N–H analog (CAS 1169965-26-7) to experimentally quantify the contribution of N-methylation to antifungal potency, a comparison not yet reported in the literature.

Dopamine D₂ Receptor Screening for Antipsychotic Lead Discovery

The phenylacetyl-piperazine terminus of CAS 1171016-08-2 maps it to a D₂-preferring SAR cluster within the benzimidazole–piperazine class, as established by Jain et al. (2012) [3]. Procurement for radioligand displacement assays at D₂, D₃, and 5-HT₂A receptors is recommended to experimentally determine its binding profile. The compound serves as a probe for exploring whether the N-methylbenzimidazole–phenylacetyl combination offers improved D₂/5-HT₂A selectivity compared to previously characterized benzoyl- and arylsulfonyl-substituted analogs, a selectivity axis critical for atypical antipsychotic development.

Anticancer Screening Library Enrichment for Dual HUH7/MCF7 Cytotoxicity

The structurally proximal compound 6a (1-methyl-2-(4-phenylpiperazin-1-yl)-1H-benzo[d]imidazole) demonstrated dual-cell-line cytotoxicity against HUH7 (IC₅₀ 6.41 µg/mL) and MCF7 (IC₅₀ 9.70 µg/mL), activity that was not observed with simpler piperazinol- or methylpiperazine-substituted analogs [4]. CAS 1171016-08-2, which retains the N-methylbenzimidazole core but replaces the phenylpiperazine with a phenylacetyl-piperazine motif, can be used to test whether the phenylacetyl linker preserves the dual-activity phenotype or introduces cell-line selectivity. This compound is appropriate for inclusion in medium-throughput cytotoxicity screening panels against the NCI-60 or similar cancer cell line collections.

Quote Request

Request a Quote for 2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.